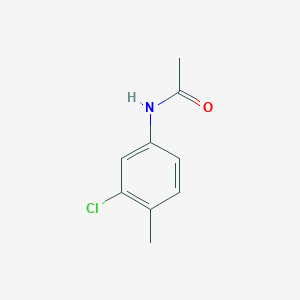

N-(3-Chloro-4-methylphenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLVCWPPISIXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042181 | |

| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-79-3 | |

| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-acetotoluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-chloro-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-4-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-ACETOTOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7X7S72D5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Chloro-4-methylphenyl)acetamide from 3-chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Chloro-4-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The document details the chemical properties of the reactant and product, a robust experimental protocol for the acetylation reaction, and methods for purification and characterization.

Compound Data and Physical Properties

Quantitative data for the starting material and the final product are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | 3-chloro-4-methylaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₈ClN | C₉H₁₀ClNO[1] |

| Molecular Weight | 141.60 g/mol | 183.63 g/mol [1] |

| Appearance | White to light yellow crystalline solid or liquid | White to off-white crystalline solid |

| Melting Point | 29-32 °C | 105-107 °C[1] |

| Boiling Point | 241 °C | Not available |

| Density | 1.17 g/cm³ | 1.218 g/cm³[1] |

| CAS Number | 95-74-9 | 7149-79-3[1] |

Synthesis Experimental Protocol: Acetylation of 3-chloro-4-methylaniline

The synthesis of this compound is typically achieved through the N-acetylation of 3-chloro-4-methylaniline using acetic anhydride. This method is a standard and efficient way to form the amide bond.

Reaction Scheme:

Chemical reaction for the acetylation of 3-chloro-4-methylaniline.

Materials and Reagents:

-

3-chloro-4-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (solvent)

-

Deionized water

-

Ethanol (for recrystallization)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 equivalents). The addition is exothermic, and the temperature of the reaction mixture may rise.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.

-

Precipitation and Filtration: The product, this compound, will precipitate as a solid. Collect the crude product by vacuum filtration and wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Table 2: Summary of Experimental Parameters

| Parameter | Value/Description |

| Stoichiometry | 3-chloro-4-methylaniline : Acetic Anhydride (1 : 1.1) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | ~2 hours (monitor by TLC) |

| Work-up | Precipitation in ice-water |

| Purification | Recrystallization from Ethanol/Water |

| Expected Yield | High (typically >85%) |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.

A diagram illustrating the experimental workflow for the synthesis.

Product Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on the compound's structure.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~7.5-7.0 (m, 3H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃), ~7.8 (br s, 1H, NH). |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~168 (C=O), ~137-120 (aromatic carbons), ~24 (COCH₃), ~19 (Ar-CH₃). |

| FTIR | Expected characteristic absorption bands (cm⁻¹): ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~810 (C-Cl stretch). |

The provided spectral data are estimations based on typical values for similar functional groups and structures. Actual experimental values should be obtained and compared for definitive identification.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Chloro-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chloro-4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetanilides. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization. The information presented here is intended to support research and development activities in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 7149-79-3 | |

| Chemical Formula | C₉H₁₀ClNO | |

| Molecular Weight | 183.63 g/mol | |

| Melting Point | 105-107 °C | |

| Boiling Point | Not experimentally determined. Predicted value is approximately 356.5 °C. | N/A |

| Density | 1.218 g/cm³ | |

| Solubility | General solubility in common organic solvents is expected, with lower solubility in water. | [1] |

| pKa | Predicted value is approximately 13.24. | [2] |

| LogP | 2.69 | [3] |

Synthesis and Characterization

The primary synthetic route to this compound involves the acylation of 3-chloro-4-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-4-methylaniline

-

Acetic anhydride

-

Suitable solvent (e.g., dichloromethane, ethyl acetate)

-

Base (e.g., pyridine, triethylamine) - optional, to neutralize the acid byproduct.

Procedure:

-

Dissolve 3-chloro-4-methylaniline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add acetic anhydride to the solution. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

If a base is used, it can be added at this stage.

-

Stir the reaction mixture at room temperature or under reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is worked up. This typically involves washing with water and a dilute base (if an acid catalyst was used) to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Characterization Methods

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and analytical techniques.

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts (δ), splitting patterns, and integration of the peaks provide information about the structure of the molecule.

-

¹³C NMR: A more concentrated solution of the sample in a deuterated solvent is used. The spectrum provides information on the different carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum shows characteristic absorption bands for the functional groups present, such as the N-H and C=O stretching vibrations of the amide group.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragmentation patterns that can help confirm the structure.

-

Logical Workflow for Characterization:

Caption: Workflow for the characterization of the synthesized compound.

Potential Biological Activity

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, compounds with the chloroacetamide scaffold have been investigated for a range of biological effects.

Some studies on related chloroacetamide derivatives have suggested potential antimicrobial and cytotoxic activities.[4][5] The presence of the chloroacetamide moiety is often associated with the ability to act as an alkylating agent, which could contribute to its biological effects. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Hypothesized Signaling Pathway Involvement (General for Chloroacetamides):

Given the potential for alkylating activity, this compound could potentially interact with cellular nucleophiles, such as cysteine residues in proteins. This could lead to the disruption of various cellular processes and signaling pathways. A hypothetical pathway could involve the inhibition of key enzymes or transcription factors through covalent modification.

Caption: A hypothetical signaling pathway for chloroacetamides.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided general experimental protocols for its synthesis and characterization. While some properties have been experimentally determined, others, such as the boiling point and pKa, are currently based on predictions and require experimental verification. The biological activity of this specific compound remains an area for future investigation. The information provided herein serves as a valuable resource for scientists and researchers working with this and related compounds.

References

An In-depth Technical Guide to N-(3-Chloro-4-methylphenyl)acetamide (CAS: 7149-79-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Chloro-4-methylphenyl)acetamide, a chemical compound with applications in various fields of scientific research. This document collates available data on its synthesis, physical and chemical properties, potential biological activities, and toxicological profile.

Chemical and Physical Properties

This compound is a substituted acetamide derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7149-79-3 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Physical Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Density | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis and Characterization

The primary synthetic route to this compound is through the acylation of 3-chloro-4-methylaniline.[1] This involves the reaction of the primary amine with an acetylating agent.

General Experimental Protocol for Synthesis (Hypothetical)

Materials:

-

3-chloro-4-methylaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., dichloromethane, ethyl acetate, or a polar aprotic solvent)

-

A base (e.g., pyridine or triethylamine, if using acetyl chloride)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve 3-chloro-4-methylaniline in the chosen solvent in a round-bottom flask.

-

If using acetyl chloride, add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup, washing sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.[1]

¹H NMR Spectroscopy:

While a full spectrum is not available, reported proton chemical shifts for this compound are as follows:[1]

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons | Downfield region |

| Methyl Protons | Higher field |

| Acetyl Protons | Higher field |

| NH Proton | Broad singlet |

¹³C NMR Spectroscopy:

Specific ¹³C NMR data for this compound is not available in the public domain.

Infrared (IR) Spectroscopy:

Expected characteristic peaks would include C=O stretching of the amide and N-H stretching vibrations.[1]

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound.[1]

Biological Activity and Potential Applications

This compound serves as a versatile building block in medicinal chemistry for the synthesis of novel bioactive molecules.[1] While specific biological data for this compound is limited, the broader class of acetamide and chloroacetamide derivatives has been investigated for various applications.

Antimicrobial and Antifungal Activity

Derivatives of chloroacetamide have shown potential as antimicrobial and antifungal agents. For instance, studies on 2-chloro-N-phenylacetamide have demonstrated efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL.[1] Although no specific MIC values have been reported for this compound, its structural similarity suggests potential for similar activity.

Herbicidal and Insecticidal Activity

Chloroacetamide herbicides are a known class of agrochemicals that act by inhibiting the biosynthesis of very-long-chain fatty acids in plants.[1] this compound was historically used as a pesticide for the control of insects like cockroaches and ants.[2]

Toxicology and Safety

Limited toxicological data is available for this compound. It was reportedly found to be carcinogenic in the 1970s, which led to the discontinuation of its use as a pesticide.[2] Ingestion of this compound can potentially lead to damage to the liver and kidneys, anemia, and bone marrow suppression.[2]

| Toxicity Endpoint | Observation | Reference |

| Carcinogenicity | Found to be carcinogenic | [2] |

| Organ Toxicity | Potential for liver and kidney damage upon ingestion | [2] |

| Hematological Effects | Potential for anemia and bone marrow suppression | [2] |

| LD₅₀ | Not available for this specific compound. For the general class of related compounds, acute oral LD₅₀ in raptors and most mammals is in the range of 100-300 mg/kg (Moderate toxicity). | [1] |

Potential Mechanism of Action (Hypothesized)

Due to the lack of specific studies on the mechanism of action of this compound, a definitive signaling pathway cannot be described. However, based on the known activity of the broader class of chloroacetamide herbicides, a hypothesized mechanism can be proposed.

Chloroacetamides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1] VLCFAs are essential components of various lipids, and their disruption can lead to a cascade of cellular effects, ultimately resulting in cell death. This inhibition is a potential mechanism for its herbicidal activity.

Diagrams

Caption: Synthetic workflow for this compound.

References

Spectral Characterization of N-(3-Chloro-4-methylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of N-(3-Chloro-4-methylphenyl)acetamide. The document outlines the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) and presents the expected spectral data in structured tables. This guide is intended to serve as a comprehensive resource for the identification and characterization of this compound in research and development settings.

Chemical Structure and Properties

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H (H2) |

| ~7.3 | d | 1H | Ar-H (H6) |

| ~7.1 | d | 1H | Ar-H (H5) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.1 | s | 3H | COCH₃ |

| ~7.8 (broad s) | s | 1H | NH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~137 | Ar-C (C4) |

| ~135 | Ar-C (C1) |

| ~133 | Ar-C (C3) |

| ~131 | Ar-C (C5) |

| ~121 | Ar-C (C6) |

| ~119 | Ar-C (C2) |

| ~24 | COCH₃ |

| ~19 | Ar-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~820 | Strong | C-H Out-of-plane Bending |

| ~750 | Medium | C-Cl Stretch |

Sample Preparation: KBr pellet or thin film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ |

| 185 | 33 | [M+2]⁺ |

| 141 | High | [M - COCH₂]⁺ |

| 113 | Moderate | [M - COCH₂ - CO]⁺ |

Ionization Mode: Electron Ionization (EI). The presence of the [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is utilized.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's beam path, and the spectrum is recorded. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for instance, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL). The solution should be free of any particulate matter; filtration may be necessary.

-

Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z. For LC-MS, electrospray ionization (ESI) is a common technique, and data from MassBank indicates analysis in negative ion mode showing the [M-H]⁻ ion is also possible.[2]

Workflow and Relationships

The following diagrams illustrate the general workflow for the spectral characterization of a chemical compound and the logical relationships in interpreting the spectral data.

Caption: Experimental workflow for spectral characterization.

References

An In-depth Technical Guide to the Solubility of N-(3-Chloro-4-methylphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Chloro-4-methylphenyl)acetamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes a detailed, adaptable experimental protocol based on the gravimetric method, a common and reliable technique for solubility measurement. Furthermore, a logical workflow for this experimental process is presented visually using a Graphviz diagram. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling them to systematically generate the solubility data required for applications in drug development, process chemistry, and formulation science.

Introduction

This compound is an acetamide derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in many research and development activities. Solubility data is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization and Recrystallization: Developing effective purification protocols.[1][2][3][4]

-

Formulation Development: Designing stable and effective dosage forms.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC.[5]

This guide addresses the current information gap by providing a detailed methodology for researchers to determine the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. To facilitate future research and provide a centralized repository for such data, the following table is presented. Researchers who determine the solubility of this compound are encouraged to use this standardized format for data presentation.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (298.15 K)

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | |||

| Methanol | CH₃OH | Data Not Available | Data Not Available |

| Ethanol | C₂H₅OH | Data Not Available | Data Not Available |

| Isopropanol | C₃H₈O | Data Not Available | Data Not Available |

| Ketones | |||

| Acetone | C₃H₆O | Data Not Available | Data Not Available |

| Esters | |||

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | Data Not Available |

| Chlorinated Solvents | |||

| Dichloromethane | CH₂Cl₂ | Data Not Available | Data Not Available |

| Chloroform | CHCl₃ | Data Not Available | Data Not Available |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Data Not Available | Data Not Available |

| Ethers | |||

| Diethyl Ether | C₄H₁₀O | Data Not Available | Data Not Available |

| Tetrahydrofuran | C₄H₈O | Data Not Available | Data Not Available |

| Amides | |||

| Dimethylformamide | C₃H₇NO | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following protocol details the gravimetric method for determining the solubility of this compound in an organic solvent. This method is straightforward, cost-effective, and does not require complex instrumentation.[6][7][8][9]

Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered when setting the temperature.

-

Continue drying until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Synthesis of this compound

For researchers who need to synthesize the target compound, a common method is the acylation of 3-chloro-4-methylaniline.[10] This typically involves reacting 3-chloro-4-methylaniline with an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent.[10]

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the gravimetric method.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. This compound|RUO [benchchem.com]

The Biological Frontier of N-(3-Chloro-4-methylphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of N-(3-Chloro-4-methylphenyl)acetamide represent a promising scaffold in medicinal chemistry, poised for exploration across various therapeutic areas. While comprehensive biological evaluations of a diverse library of these specific derivatives are not yet extensively documented in publicly available literature, the foundational N-phenylacetamide and chloroacetamide moieties are well-established pharmacophores. These core structures are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide synthesizes the current understanding of analogous compounds to extrapolate the potential of this compound derivatives. It provides detailed experimental protocols for their synthesis and biological screening, presents quantitative data from structurally related compounds to inform future research, and visualizes key signaling pathways potentially modulated by these molecules. This document serves as a foundational resource to stimulate and guide further investigation into this promising class of compounds.

Introduction

The N-phenylacetamide scaffold is a cornerstone in the design of numerous biologically active molecules. The presence of a chloroacetamide group, in particular, is known to enhance the biological activity of various compounds, likely due to its electrophilic nature which allows for covalent interactions with biological targets. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring in this compound offers a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents. This guide will delve into the potential antimicrobial, anticancer, and anti-inflammatory activities of derivatives based on this core structure, providing the necessary technical information for their synthesis and evaluation.

Synthesis of this compound Derivatives

The primary and most direct method for synthesizing the core structure and its derivatives is through the chloroacetylation of the corresponding aniline.

General Synthesis Protocol: Chloroacetylation of 3-Chloro-4-methylaniline

This protocol describes the synthesis of the parent compound, this compound. Derivatives can be synthesized by starting with appropriately substituted anilines or by further chemical modification of the parent compound.

Materials:

-

3-Chloro-4-methylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid or an inert solvent like dichloromethane (DCM)

-

Sodium acetate or another suitable base (e.g., triethylamine, pyridine)

-

Ethanol for recrystallization

Procedure:

-

Dissolve 3-Chloro-4-methylaniline in glacial acetic acid or DCM in a round-bottom flask.

-

Add sodium acetate or another base to the solution to act as a proton scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude product, wash it with water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[2]

-

Characterize the final product using techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[2][3]

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Biological Potential and Evaluation Protocols

While specific data for derivatives of this compound is limited, the biological activities of analogous N-(substituted phenyl)-2-chloroacetamides have been reported, suggesting potential avenues of investigation.

Antimicrobial Activity

N-(substituted phenyl)-2-chloroacetamides have demonstrated efficacy against a range of microbial pathogens.[4]

Table 1: Antimicrobial Activity of Analogous N-(Substituted Phenyl)-2-chloroacetamides

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | 125 | [4] |

| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | 125 | [4] |

| N-(3-bromophenyl) chloroacetamide | Staphylococcus aureus | 125 | [4] |

| N-(4-chlorophenyl) chloroacetamide | Escherichia coli | 250 | [4] |

| N-(4-fluorophenyl) chloroacetamide | Escherichia coli | 250 | [4] |

| N-(3-bromophenyl) chloroacetamide | Escherichia coli | 250 | [4] |

| N-(4-chlorophenyl) chloroacetamide | Candida albicans | 250 | [4] |

| N-(4-fluorophenyl) chloroacetamide | Candida albicans | 250 | [4] |

| N-(3-bromophenyl) chloroacetamide | Candida albicans | 250 | [4] |

Note: This table presents data for compounds structurally related to the topic of interest to indicate potential activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity

Phenylacetamide derivatives have been investigated as potential anticancer agents.[5]

Table 2: In Vitro Cytotoxicity of Analogous Phenylacetamide Derivatives

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (prostate) | 52 | |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate) | 80 | |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast) | 100 | |

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | HepG2 (liver) | 1.43 | [6] |

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | MCF-7 (breast) | 7.43 | [6] |

Note: This table presents data for compounds structurally related to the topic of interest to indicate potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC3).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Acetamide derivatives have shown potential as anti-inflammatory agents.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[9][10][11]

Materials:

-

Wistar or Sprague-Dawley rats.

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Carrageenan solution (1% w/v in saline).

-

Plethysmometer.

-

Standard anti-inflammatory drug (e.g., Indomethacin).

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Administer the test compounds or the standard drug to the animals orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw of each rat.[10]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

Potential Signaling Pathways

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, related bioactive compounds are known to modulate key signaling pathways involved in cancer and inflammation.

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this core structure are worthy of investigation for their potential antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides the foundational synthetic and biological evaluation protocols to enable such research. Future studies should focus on the synthesis of a diverse library of these derivatives and their systematic screening through the described assays. Elucidation of the structure-activity relationships (SAR) and the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial and antioxidant activities of a new acetamide compound [wisdomlib.org]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of N-(3-Chloro-4-methylphenyl)acetamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(3-Chloro-4-methylphenyl)acetamide analogs. The document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Introduction

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As a versatile scaffold, this core structure has been explored for various therapeutic applications, including antimicrobial and anticancer activities. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to consolidate the current knowledge on the SAR of this compound class, providing a valuable resource for further research and development. The principal method for synthesizing the core scaffold, this compound, involves the acylation of 3-chloro-4-methylaniline.[1]

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetamide moiety. This section presents quantitative data from various studies to elucidate these relationships.

Antimicrobial Activity

A study on N-(substituted phenyl)-2-chloroacetamides revealed that the antimicrobial efficacy is dependent on the substitution pattern on the phenyl ring. While this study did not specifically include the 3-chloro-4-methyl substitution, it provides valuable insights into the effects of various substituents on antimicrobial activity against Gram-positive and Gram-negative bacteria. The data suggests that lipophilicity plays a key role in the antibacterial action of these compounds.

Table 1: Antimicrobial Activity of N-(Substituted Phenyl)-2-chloroacetamide Analogs [2]

| Compound ID | Substituent (R) | Test Organism | Activity (Zone of Inhibition in mm) |

| SP1 | H | S. aureus | 15 |

| E. coli | 10 | ||

| SP2 | 4-CH₃ | S. aureus | 16 |

| E. coli | 11 | ||

| SP4 | 4-Cl | S. aureus | 18 |

| E. coli | 12 | ||

| SP6 | 4-F | S. aureus | 17 |

| E. coli | 11 | ||

| SP12 | 3-Br | S. aureus | 18 |

| E. coli | 12 |

Note: The core structure in this table is N-phenyl-2-chloroacetamide, not this compound. The data is presented to illustrate general SAR trends for this class of compounds.

Anticancer Activity

Derivatives of N-phenylacetamide have demonstrated significant antiproliferative activity against various cancer cell lines. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives highlighted the importance of substituents on the N-phenyl ring for cytotoxicity.

Table 2: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3][4]

| Compound ID | N-Phenyl Substituent (R) | Cell Line | IC₅₀ (µM) |

| 2a | 2-NO₂ | PC3 | 65 |

| 2b | 3-NO₂ | PC3 | 52 |

| 2c | 4-NO₂ | PC3 | 80 |

| MCF-7 | 100 | ||

| 2d | 2-OCH₃ | PC3 | >100 |

| 2e | 3-OCH₃ | PC3 | >100 |

| 2f | 4-OCH₃ | PC3 | >100 |

| Imatinib | - | PC3 | 40 |

| MCF-7 | 98 |

Note: The core structure in this table is 2-(4-fluorophenyl)-N-phenylacetamide. This data provides insights into how substitutions on the N-phenyl ring can influence anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-(substituted phenyl)acetamide analogs and for the evaluation of their biological activities.

General Synthesis of N-(Substituted Phenyl)-2-chloroacetamides[2]

-

Starting Material Preparation : The appropriate substituted aniline (10 mmol) is dissolved in a suitable solvent such as glacial acetic acid or acetone.

-

Acylation : Chloroacetyl chloride (12 mmol) is added dropwise to the stirred solution of the aniline at a controlled temperature (typically 0-5 °C).

-

Reaction Completion : The reaction mixture is stirred for a specified time (e.g., 2-4 hours) at room temperature or with gentle heating, monitored by thin-layer chromatography (TLC).

-

Work-up : The reaction mixture is poured into ice-cold water to precipitate the product.

-

Purification : The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-(substituted phenyl)-2-chloroacetamide.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[5][6]

-

Media Preparation : Mueller-Hinton Agar (MHA) is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes.

-

Inoculum Preparation : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation : The surface of the MHA plates is uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Creation : Sterile cork borer is used to create uniform wells (e.g., 6 mm diameter) in the agar.

-

Sample Application : A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

Data Collection : The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Activity Assay (MTT Assay)[3]

-

Cell Seeding : Cancer cells (e.g., MCF-7, PC3) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Apoptosis Induction

Many N-phenylacetamide derivatives exert their anticancer effects by inducing apoptosis.[5] The following diagram illustrates a generalized signaling pathway for apoptosis that may be activated by these compounds.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of this compound analogs.

Experimental Workflow: Antimicrobial Screening

The diagram below illustrates the workflow for screening the antimicrobial activity of the synthesized compounds using the agar well diffusion method.

References

- 1. This compound|RUO [benchchem.com]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In Silico Prediction of N-(3-Chloro-4-methylphenyl)acetamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-(3-Chloro-4-methylphenyl)acetamide. In the absence of direct experimental data for this specific compound, this document outlines a systematic approach leveraging established computational methodologies to forecast its potential biological activities, with a primary focus on butyrylcholinesterase (BChE) inhibition and antimicrobial effects, activities observed in structurally related acetamide derivatives. This guide details the theoretical basis and practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it provides detailed experimental protocols for the subsequent in vitro validation of these computational predictions. All quantitative data presented are predictive and derived from established models and analyses of analogous compounds.

Introduction

Predicted Bioactivity Profile

Based on the known activities of structurally similar compounds, the primary predicted bioactivities for this compound are butyrylcholinesterase inhibition and antimicrobial activity.

Predicted Butyrylcholinesterase (BChE) Inhibition

Substituted acetamide derivatives have been identified as potential inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[2][4] The structural features of this compound, particularly the substituted phenyl ring, suggest potential interactions with the active site of BChE.

Predicted Antimicrobial Activity

Chloroacetamide derivatives are known to possess antimicrobial properties.[3][5] The presence of the chloro and methyl substituents on the phenyl ring of this compound is expected to influence its lipophilicity and electronic properties, which are key determinants of antimicrobial efficacy.

In Silico Prediction Methodologies

A multi-faceted in silico approach is proposed to predict the bioactivity of this compound. This includes molecular docking to assess binding affinity with potential targets, QSAR modeling to predict activity based on physicochemical properties, and pharmacophore modeling to identify key structural features for activity.

Molecular Docking

Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the active site of human butyrylcholinesterase (PDB ID: 4BDS).

Workflow for Molecular Docking:

Molecular Docking Workflow

Predicted Binding Affinity:

Based on docking studies of similar acetamide derivatives with BChE, the predicted binding energy for this compound is expected to be in the range of -7 to -9 kcal/mol.

Table 1: Predicted Molecular Docking Results with Butyrylcholinesterase (PDB: 4BDS)

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.2 ± 0.5 |

| Key Interacting Residues | TRP82, TYR332, HIS438 |

| Types of Interactions | Pi-alkyl, Pi-sigma, Halogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR model can be developed based on the antimicrobial activity data of a series of N-(substituted phenyl)-2-chloroacetamides to predict the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Workflow for QSAR Model Development:

QSAR Model Development Workflow

Predicted Antimicrobial Activity (MIC):

Based on a QSAR model developed from the data of analogous N-(substituted phenyl)-2-chloroacetamides, the predicted MIC values are presented in Table 2.

Table 2: Predicted Minimum Inhibitory Concentration (MIC) in µg/mL

| Organism | Predicted MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 - 128 |

| Escherichia coli | 128 - 256 |

| Candida albicans | 256 - 512 |

Pharmacophore Modeling

A pharmacophore model can be generated based on known potent BChE inhibitors to identify the key chemical features required for binding. This model can then be used to virtually screen for novel inhibitors and to assess the potential of this compound to fit the pharmacophoric requirements.

Logical Relationship for Pharmacophore-Based Screening:

References

- 1. This compound|RUO [benchchem.com]

- 2. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Bioactive Molecules Utilizing N-(3-Chloro-4-methylphenyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules is a cornerstone of modern therapeutic development. N-(3-Chloro-4-methylphenyl)acetamide has emerged as a versatile scaffold in medicinal chemistry, providing a robust starting point for the synthesis of a diverse array of derivatives with significant pharmacological potential. This technical guide delves into the core aspects of utilizing this compound in the discovery of new bioactive agents, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Bioactive Potential of this compound Derivatives

This compound serves as a crucial building block for creating new chemical entities with a range of biological activities.[1] Research has demonstrated that derivatives of this compound exhibit promising antimicrobial and anticancer properties. The strategic modification of its chemical structure allows for the fine-tuning of its biological effects, leading to the identification of potent lead compounds for drug discovery.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-benzimidazole derivative (6f) | A549 (Lung Carcinoma) | Not specified, but showed significant activity | [2] |

| Thiazole-benzimidazole derivative (6g) | C6 (Glioma) | Not specified, but showed significant activity | [2] |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4b, 3-Cl) | MCF7 (Breast Cancer) | Not specified, but showed significant caspase activation | [3] |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4c, 4-Cl) | MCF7 (Breast Cancer) | Not specified, but showed significant caspase activation | [3] |

Antimicrobial Activity

The this compound scaffold has also been successfully employed in the development of novel antimicrobial agents. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides (MIC values in µg/mL)

| Compound | Substituent | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 25923 | Candida albicans ATCC 10231 | Reference |

| SP2 | 4-CH3 | >4000 | 2000 | >4000 | [4] |

| SP4 | 4-Cl | 2000 | 1000 | 4000 | [4] |

| SP5 | 4-Br | 1000 | 500 | 2000 | [4] |

Note: This table presents data for N-(substituted phenyl)-2-chloroacetamides, a class of compounds closely related to the core topic, to illustrate the antimicrobial potential of this chemical space.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process. This section provides methodologies for key experiments cited in the discovery of bioactive molecules derived from this compound.

Synthesis of N-(substituted phenyl)-2-chloroacetamides

The synthesis of N-(substituted phenyl)-2-chloroacetamides, including the core compound this compound, is typically achieved through the chloroacetylation of the corresponding aniline.[4]

General Procedure:

-

Dissolve the appropriately substituted aniline (e.g., 3-chloro-4-methylaniline) in a suitable solvent such as benzene or glacial acetic acid.

-

Add chloroacetyl chloride, often in the presence of a base like triethylamine or sodium acetate to neutralize the HCl byproduct.

-

The reaction mixture is typically stirred for a period ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, which may involve pouring it into ice-cold water to precipitate the product.

-

The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.

-

The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy.[4]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, C6) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration, typically 24 to 72 hours.

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Incubate the plate with shaking for 15 minutes and then measure the absorbance at a wavelength of 492 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Culture the microbial strains (e.g., E. coli, S. aureus) overnight and then adjust the suspension to a 0.5 McFarland standard turbidity, which corresponds to approximately 10^8 CFU/mL.[4]

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum size should be approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these novel compounds exert their biological effects is crucial for their development as therapeutic agents. Derivatives of acetamides have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation.

Induction of Apoptosis via the Caspase Pathway

Several acetamide derivatives have been identified as inducers of apoptosis through the activation of the caspase cascade.[3] This intrinsic pathway of programmed cell death is a key target in cancer therapy.

Caption: Intrinsic apoptosis pathway activated by acetamide derivatives.

Studies have shown that certain acetamide derivatives can enhance the activity of caspase-3 and caspase-9 in cancer cell lines, indicating their ability to trigger the intrinsic apoptotic pathway.[3]

Modulation of Cancer Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. There is evidence to suggest that acetamide derivatives may exert their effects by modulating these pathways.

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.

While direct evidence for the modulation of these pathways by this compound derivatives is still emerging, the broader class of acetamides has been implicated in affecting these critical cancer-related signaling networks. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the discovery of novel bioactive molecules. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action of these compounds.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the specific molecular targets and the precise signaling pathways modulated by the most potent compounds.

-

In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the discovery and development of new therapeutics based on the this compound scaffold.

References

- 1. This compound|RUO [benchchem.com]

- 2. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives from N-(3-Chloro-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole derivatives, commencing from the readily available starting material, N-(3-Chloro-4-methylphenyl)acetamide. The described synthetic strategy is a two-step process involving an initial thionation of the starting acetamide to yield an intermediate thioamide, followed by a classical Hantzsch thiazole synthesis. Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8] This protocol offers a clear and reproducible pathway for accessing these valuable scaffolds for further investigation in drug discovery and development.

Introduction

The thiazole ring is a fundamental pharmacophore in medicinal chemistry, present in a variety of FDA-approved drugs.[9] The synthesis of substituted thiazoles is therefore of significant interest to the pharmaceutical industry. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most robust and versatile methods for constructing the thiazole core.[10][11][12] This application note details a practical approach to synthesize N-(3-chloro-4-methylphenyl) substituted thiazoles, a substitution pattern of interest for potential biological activity.

The overall synthetic pathway involves two key transformations:

-

Thionation: Conversion of the starting material, this compound, into the corresponding thioamide, N-(3-chloro-4-methylphenyl)thioacetamide, using Lawesson's reagent.

-

Hantzsch Cyclization: Condensation of the intermediate thioamide with an α-haloketone to form the final 2,4-disubstituted thiazole derivative.

Experimental Protocols

Part 1: Synthesis of N-(3-chloro-4-methylphenyl)thioacetamide (Intermediate 1)

This protocol describes the conversion of an amide to a thioamide using Lawesson's reagent. Thioamides are crucial precursors for the Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.6 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-(3-chloro-4-methylphenyl)thioacetamide.

Table 1: Summary of Reaction Parameters and Characterization Data for Intermediate 1

| Parameter | Value |

| Reactants | This compound, Lawesson's Reagent |

| Solvent | Anhydrous Toluene |

| Reaction Time | 2-6 hours (TLC monitored) |

| Temperature | Reflux |

| Yield | 85-95% (typical) |

| Appearance | Yellow solid |

| Molecular Formula | C₉H₁₀ClNS |

| Molecular Weight | 200.70 g/mol |

Note: The characterization data is predicted based on analogous structures. Actual experimental data should be obtained for confirmation.

Part 2: Synthesis of 2-(3-Chloro-4-methylphenylamino)-4-phenylthiazole (Thiazole Derivative A)

This protocol outlines the Hantzsch thiazole synthesis by reacting the intermediate thioamide with an α-haloketone.

Materials:

-

N-(3-chloro-4-methylphenyl)thioacetamide (Intermediate 1)

-

2-Bromoacetophenone (or 2-Chloroacetophenone)

-

Ethanol or Methanol

-

5% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Round-bottom flask or scintillation vial

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

In a round-bottom flask or a 20 mL scintillation vial, combine N-(3-chloro-4-methylphenyl)thioacetamide (1.0 eq) and 2-bromoacetophenone (1.0 eq).[11]

-

Add ethanol or methanol as the solvent and a stir bar.[11]

-

Heat the mixture with stirring at a gentle reflux for 30-60 minutes. Monitor the reaction progress by TLC.[11]

-

After completion, remove the reaction from heat and allow the solution to cool to room temperature.[11]

-